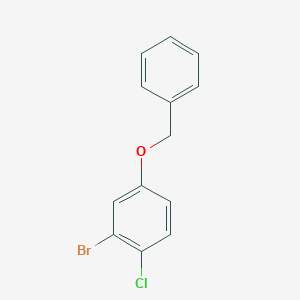

4-(Benzyloxy)-2-bromo-1-chlorobenzene

Description

The exact mass of the compound 4-(Benzyloxy)-2-bromo-1-chlorobenzene is 295.96036 g/mol and the complexity rating of the compound is 206. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Benzyloxy)-2-bromo-1-chlorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzyloxy)-2-bromo-1-chlorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-chloro-4-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrClO/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJGUYPSCBNIOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

1. Foundational & Exploratory

4-(Benzyloxy)-2-bromo-1-chlorobenzene (CAS 1881288-26-1): A Strategic Orthogonal Building Block in Advanced API Synthesis

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex Active Pharmaceutical Ingredients (APIs) relies heavily on modular, polyfunctional building blocks. 4-(Benzyloxy)-2-bromo-1-chlorobenzene (CAS 1881288-26-1) represents a highly versatile trifunctional scaffold. By featuring two distinct halogens (bromine and chlorine) alongside a protected phenolic hydroxyl group (benzyloxy), this molecule enables sequential, site-selective functionalization. This technical guide details the physicochemical profile, synthetic methodology, and orthogonal cross-coupling applications of this critical intermediate for drug development professionals.

Physicochemical & Structural Profiling

Understanding the structural parameters of 4-(benzyloxy)-2-bromo-1-chlorobenzene is essential for predicting its solubility, reactivity, and chromatographic behavior [2]. The benzyloxy group enhances lipophilicity while protecting the sensitive phenolic oxygen during harsh organometallic transformations.

| Property | Value |

| CAS Number | 1881288-26-1 |

| IUPAC Name | 4-(benzyloxy)-2-bromo-1-chlorobenzene |

| Molecular Formula | C₁₃H₁₀BrClO |

| Molecular Weight | 297.58 g/mol |

| InChIKey | NJJGUYPSCBNIOV-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1OCC2=CC=CC=C2)Br)Cl |

| Physical State | Solid (typically off-white to pale yellow powder) |

| Storage Temperature | 2–8 °C (to prevent slow ether cleavage or photo-degradation) |

Mechanistic Pathway: Synthesis via Williamson Etherification

The synthesis of 4-(benzyloxy)-2-bromo-1-chlorobenzene is achieved via a classic Williamson ether synthesis, utilizing 3-bromo-4-chlorophenol (CAS 13659-24-0) [1] and benzyl bromide [3].

Causality of Reagent Selection: While strong bases like sodium hydride (NaH) are often used for aliphatic alcohols, the relatively low pKa of the phenolic proton (~10.0) allows for the use of a milder, easier-to-handle base such as anhydrous potassium carbonate (K₂CO₃). K₂CO₃ efficiently shifts the equilibrium toward the phenoxide anion without promoting unwanted side reactions (such as general degradation of the alkyl halide). N,N-Dimethylformamide (DMF) or acetone is selected as the polar aprotic solvent to solvate the potassium cation, thereby leaving the phenoxide anion highly nucleophilic ("naked") for the subsequent Sₙ2 attack on the benzylic carbon.

Figure 1: Mechanistic workflow for the Williamson ether synthesis of 4-(Benzyloxy)-2-bromo-1-chlorobenzene.

Orthogonal Reactivity in Drug Development

The true value of 4-(benzyloxy)-2-bromo-1-chlorobenzene lies in its orthogonal reactivity. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the oxidative addition of Pd(0) into the carbon-halogen bond is the rate-determining step.

-

Thermodynamic & Kinetic Bias: The C-Br bond has a lower bond dissociation energy (~68 kcal/mol) compared to the C-Cl bond (~81 kcal/mol).

-

Site-Selectivity: Consequently, Pd(0) inserts into the C-Br bond at room temperature or mild heating (using standard ligands like PPh₃), leaving the C-Cl bond completely intact [4].

-

Sequential Activation: After the first coupling, the remaining C-Cl bond can be activated using elevated temperatures and electron-rich, sterically demanding biaryl phosphine ligands (e.g., XPhos, BrettPhos) for a second, distinct coupling.

-

Late-Stage Deprotection: Finally, the benzyl ether can be cleaved via catalytic hydrogenolysis (H₂ over Pd/C) to reveal the phenolic OH, serving as a hydrogen-bond donor in the final API.

Figure 2: Sequential orthogonal cross-coupling and deprotection pathway for API synthesis.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-(Benzyloxy)-2-bromo-1-chlorobenzene

Self-Validating System: The reaction progress is monitored by the disappearance of the highly polar phenol on TLC, replaced by a non-polar ether spot. The aqueous workup naturally eliminates unreacted K₂CO₃ and the KBr byproduct.

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-4-chlorophenol (10.0 mmol) and anhydrous K₂CO₃ (20.0 mmol).

-

Solvation: Suspend the mixture in 50 mL of anhydrous DMF and stir at room temperature for 15 minutes to generate the phenoxide.

-

Alkylation: Add benzyl bromide (11.0 mmol) dropwise via syringe.

-

Heating: Attach a reflux condenser and heat the mixture to 80 °C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1).

-

Workup: Once the phenol is consumed, cool to room temperature and quench with 100 mL of distilled water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Wash the combined organic layers with brine (5 x 50 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography to yield the pure product.

Protocol B: Site-Selective Suzuki-Miyaura Coupling

Self-Validating System: The use of exactly 1.0 equivalent of boronic acid and a mild catalyst system ensures the C-Cl bond remains unreacted, preventing over-coupling. Mass Spectrometry (MS) analysis of the product will confirm success by displaying a characteristic 3:1 isotopic ratio (M / M+2) indicative of the retained chlorine atom.

-

Setup: In a Schlenk tube, combine 4-(benzyloxy)-2-bromo-1-chlorobenzene (1.0 mmol), arylboronic acid (1.05 mmol), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

-

Base Addition: Add 2.0 M aqueous Na₂CO₃ (2.0 mmol).

-

Solvent: Add degassed Toluene/Ethanol (4:1 v/v, 10 mL).

-

Reaction: Seal the tube, evacuate, and backfill with N₂ (3 cycles). Heat at 80 °C for 12 hours.

-

Isolation: Cool the mixture, dilute with water, extract with EtOAc, and purify via flash chromatography.

References

-

PubChem. "3-Bromo-4-chlorophenol | C6H4BrClO | CID 11564714". National Center for Biotechnology Information.[Link]

-

Master Organic Chemistry. "The Williamson Ether Synthesis". Master Organic Chemistry.[Link]

-

MDPI. "Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond". Molecules.[Link]

A Comprehensive Technical Guide to 4-(Benzyloxy)-2-bromo-1-chlorobenzene: A Key Intermediate in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 4-(benzyloxy)-2-bromo-1-chlorobenzene, a halogenated aromatic compound with significant potential as a versatile intermediate in organic synthesis. Its distinct substitution pattern, featuring a benzyloxy group, a bromine atom, and a chlorine atom on a benzene ring, offers a valuable scaffold for the construction of more complex molecules, particularly in the realms of medicinal chemistry and materials science. This document will cover its chemical identity, physicochemical properties, a plausible synthetic pathway, expected reactivity, and potential applications, with a focus on its utility in drug discovery.

Chemical Identity and Physicochemical Properties

While a specific PubChem Compound ID (CID) for 4-(benzyloxy)-2-bromo-1-chlorobenzene is not readily found, its chemical identity is well-established through its CAS number and various supplier specifications.[1]

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 729590-57-2 | [2][3] |

| Molecular Formula | C₁₃H₁₀BrClO | [2] |

| Molecular Weight | 297.57 g/mol | [2] |

| IUPAC Name | 1-(Benzyloxy)-2-bromo-4-chlorobenzene | |

| Synonyms | 4-(Benzyloxy)-1-bromo-2-chlorobenzene | [2][3] |

| InChI Key | GBMHQPWNKOXREJ-UHFFFAOYSA-N | [3] |

| SMILES | C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)Cl | [2] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Physical Form | Solid | [3] |

| Purity | ≥95% | [2][3] |

| Storage Temperature | 2-8°C, Sealed in dry | [2] |

| Topological Polar Surface Area (TPSA) | 9.23 Ų | [2] |

| LogP (Predicted) | 4.6815 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Rotatable Bonds | 3 | [2] |

Synthesis and Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis of 4-(benzyloxy)-2-bromo-1-chlorobenzene is not prominently available. However, its structure suggests a logical and efficient two-step synthetic pathway based on well-established organic chemistry reactions, analogous to the synthesis of similar compounds like 4-(benzyloxy)-2-bromo-1-fluorobenzene.[4][5]

Synthetic Workflow Overview:

Caption: A plausible two-step synthetic workflow for 4-(benzyloxy)-2-bromo-1-chlorobenzene.

Protocol 1: Synthesis of 4-(Benzyloxy)chlorobenzene via Williamson Ether Synthesis

This initial step involves the formation of an ether linkage between 4-chlorophenol and benzyl bromide.

-

Materials: 4-Chlorophenol, benzyl bromide, anhydrous potassium carbonate (K₂CO₃), and anhydrous N,N-dimethylformamide (DMF).

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-chlorophenol (1.0 equivalent), anhydrous K₂CO₃ (1.5 equivalents), and anhydrous DMF.

-

Stir the resulting suspension at room temperature for approximately 15 minutes.

-

Add benzyl bromide (1.1 equivalents) dropwise to the mixture.

-

Heat the reaction mixture to a moderate temperature (e.g., 70°C) and monitor the progress using thin-layer chromatography (TLC).[4]

-

Upon completion, cool the mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 4-(benzyloxy)chlorobenzene.

-

Protocol 2: Synthesis of 4-(Benzyloxy)-2-bromo-1-chlorobenzene via Electrophilic Bromination

The intermediate, 4-(benzyloxy)chlorobenzene, is then brominated. The benzyloxy group is an ortho-, para-directing group. Since the para position is already occupied by the chloro group, the bromination is expected to occur at the ortho position.

-

Materials: 4-(Benzyloxy)chlorobenzene, N-bromosuccinimide (NBS), and carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN).

-

Procedure:

-

In a round-bottom flask protected from light, dissolve 4-(benzyloxy)chlorobenzene (1.0 equivalent) in CCl₄ or CH₃CN.

-

Add N-bromosuccinimide (1.05 equivalents) in a single portion.[4]

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. Gentle heating to reflux may be necessary if the reaction is slow.[4]

-

Once the starting material is consumed, filter off the succinimide byproduct.

-

Wash the filtrate with saturated aqueous sodium thiosulfate, followed by saturated aqueous sodium bicarbonate, and finally with brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be further purified by recrystallization or column chromatography on silica gel to yield 4-(benzyloxy)-2-bromo-1-chlorobenzene.

-

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of 4-(benzyloxy)-2-bromo-1-chlorobenzene is primarily dictated by the carbon-bromine (C-Br) bond, which is susceptible to various transition-metal-catalyzed cross-coupling reactions.[5] This makes the compound a valuable building block for creating more complex molecular architectures.

Key Reactions:

-

Suzuki-Miyaura Cross-Coupling: The bromine atom can be readily displaced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids to form new carbon-carbon bonds.[6] This is a widely used method for constructing biaryl structures, which are common motifs in pharmaceuticals.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen (C-N) bonds, enabling the introduction of various amine functionalities.

-

Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon triple bonds by coupling with terminal alkynes.[7]

The presence of both chloro and bromo substituents offers the potential for selective, sequential cross-coupling reactions due to the generally higher reactivity of the C-Br bond compared to the C-Cl bond in such catalytic cycles.[8]

Caption: Reactivity of 4-(benzyloxy)-2-bromo-1-chlorobenzene and its application in synthesis.

Halogenated aromatic compounds are prevalent in medicinal chemistry. The incorporation of halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[9][10] While specific biological targets for 4-(benzyloxy)-2-bromo-1-chlorobenzene itself are not documented, its utility lies in its role as a key intermediate. For instance, a structurally similar compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is a known intermediate in the synthesis of dapagliflozin, a medication used to treat type 2 diabetes.[11] This highlights the potential of 4-(benzyloxy)-2-bromo-1-chlorobenzene as a scaffold for developing new therapeutic agents.

Safety and Handling

4-(Benzyloxy)-2-bromo-1-chlorobenzene is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.

Table 3: Hazard and Precautionary Statements

| Category | Code | Description | Source(s) |

| Hazard Statements | H302 | Harmful if swallowed | [3] |

| H315 | Causes skin irritation | [3] | |

| H319 | Causes serious eye irritation | [3] | |

| H335 | May cause respiratory irritation | [3] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray | [3] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. In case of accidental contact, it is crucial to follow standard first-aid procedures and seek medical attention if necessary.

Conclusion

4-(Benzyloxy)-2-bromo-1-chlorobenzene is a valuable and versatile building block in organic synthesis. Its well-defined structure, coupled with the reactivity of its carbon-bromine bond in various cross-coupling reactions, makes it a significant intermediate for the synthesis of more complex molecules. For researchers and professionals in drug discovery and development, this compound offers a strategic starting point for creating novel molecular entities with potential therapeutic applications. Proper handling and adherence to safety protocols are essential when working with this chemical.

References

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). compound 57 [PMID: 16610804] | Ligand page. Retrieved from [Link]

-

ResearchGate. (n.d.). Halogen bonding for rational drug design and new drug discovery. Retrieved from [Link]

-

MDPI. (2026, March 3). Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules. Retrieved from [Link]

-

PMC. (n.d.). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Retrieved from [Link]

-

ResearchGate. (2016, June 28). Halogen bonding in drug-like molecules: A computational and systematic study of the substituent effect. Retrieved from [Link]

-

PubChem. (n.d.). PubChem. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Benzyloxy)-4-bromo-2-fluorobenzene | C13H10BrFO | CID 18757491. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dichlorobenzyl chloride | C7H5Cl3 | CID 74832. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-chlorobenzophenone | C13H10ClNO | CID 12870. Retrieved from [Link]

-

PubChem. (n.d.). Methyldichlorocyclohexane | C7H12Cl2 | CID 13443141. Retrieved from [Link]

-

PubMed. (2018, December 4). Cross-Coupling Reactions of Alkenyl Halides with 4-Benzyl-1,4- Dihydropyridines Associated with E to Z Isomerization under Nickel and Photoredox Catalysis. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, October 3). Reactivity of chlorobenzene and benzene in electrophilic substitutions. Retrieved from [Link]

-

ResearchGate. (2021, January 28). Modification of Azobenzenes by Cross-Coupling Reactions. Retrieved from [Link]

-

eScholarship. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]

Sources

- 1. PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 4-(Benzyloxy)-1-bromo-2-chlorobenzene | 729590-57-2 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. escholarship.org [escholarship.org]

- 9. mdpi.com [mdpi.com]

- 10. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Coupling reaction of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene_Chemicalbook [chemicalbook.com]

Melting point of crystalline 4-(Benzyloxy)-2-bromo-1-chlorobenzene

Thermodynamic Characterization and Melting Point Determination of Crystalline 4-(Benzyloxy)-2-bromo-1-chlorobenzene

Executive Summary

In modern drug development and advanced materials synthesis, halogenated biphenyl-like ethers serve as critical structural motifs and cross-coupling intermediates. Specifically, 4-(Benzyloxy)-2-bromo-1-chlorobenzene (CAS: 1881288-26-1) [1] is a highly functionalized building block whose crystalline purity directly dictates the yield and selectivity of downstream Suzuki-Miyaura or Buchwald-Hartwig aminations.

Because the melting point ( Tm ) of a crystalline solid is the definitive macroscopic expression of its microscopic lattice energy, accurately determining this value is paramount. This whitepaper provides an in-depth, self-validating technical guide to the thermodynamic drivers, analytical methodologies, and data interpretation required to establish the precise melting point of crystalline 4-(Benzyloxy)-2-bromo-1-chlorobenzene.

Structural Drivers of Thermal Stability

To accurately measure and interpret the melting point, one must first understand the intermolecular forces governing the crystal lattice. The melting point is thermodynamically defined by the ratio of the enthalpy of fusion ( ΔHfus ) to the entropy of fusion ( ΔSfus ): Tm=ΔHfus/ΔSfus .

For 4-(Benzyloxy)-2-bromo-1-chlorobenzene, the thermal stability is dictated by a delicate balance of three structural features:

-

Halogen Bonding (Enthalpic Driver): The presence of both bromine and chlorine on the phenyl ring introduces highly directional, non-covalent halogen bonds ( Br⋯Cl and Br⋯O ). Bromine, being highly polarizable, acts as a strong halogen bond donor, significantly increasing the lattice energy ( ΔHfus ) and driving the melting point upward[2].

-

π−π Stacking (Enthalpic Driver): The benzyloxy and halobenzene rings engage in offset face-to-face and edge-to-face π−π interactions, further stabilizing the solid state.

-

Conformational Entropy (Entropic Penalty): The ether linkage ( −O−CH2− ) provides rotational degrees of freedom. Upon melting, the molecule gains significant conformational entropy ( ΔSfus ), which depresses the melting point compared to rigid, fused-ring analogs.

Caption: Thermodynamic drivers dictating the crystalline melting point of the compound.

Self-Validating Experimental Protocols

To establish a highly accurate melting point profile, orthogonal techniques must be employed. We utilize Differential Scanning Calorimetry (DSC) for thermodynamic precision and Automated Capillary Melting Point for visual pharmacopeial compliance.

Protocol A: Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it undergoes phase transitions[3]. This protocol complies with ASTM D3418 standards[3].

-

Step 1: Instrument Calibration (The Self-Validating Step)

-

Action: Run an Indium reference standard ( Tm = 156.6 °C, ΔHfus = 28.45 J/g) at 10 °C/min[3].

-

Causality: If the Indium onset temperature deviates by > ±0.1 °C, recalibrate the sensor. This guarantees that any observed melting point depression in the target compound is strictly due to chemical impurities or polymorphism, not instrumental drift.

-

-

Step 2: Sample Preparation

-

Action: Accurately weigh 3.00 to 5.00 mg of crystalline 4-(Benzyloxy)-2-bromo-1-chlorobenzene into a standard aluminum DSC pan[3]. Crimp with a pinhole lid.

-

Causality: Maintaining a low sample mass minimizes thermal lag across the crystal bed, ensuring sharp, highly resolved endothermic peaks. The pinhole allows volatile trace moisture to escape without deforming the pan's flat bottom, preserving optimal thermal contact with the thermoelectric disk.

-

-

Step 3: Thermal Method Execution

-

Action: Equilibrate at 25 °C under a dry Nitrogen purge (50 mL/min). Ramp temperature at 10 °C/min to 120 °C[3].

-

Causality: The nitrogen purge prevents oxidative degradation of the benzyloxy ether linkage at elevated temperatures[3]. A 10 °C/min ramp provides the optimal signal-to-noise ratio for calculating the enthalpy of fusion without overshooting the thermodynamic onset.

-

Protocol B: Automated Capillary Melting Point Analysis

While DSC provides thermodynamic data, capillary analysis provides the visual "clear point" required by standard pharmacopeias.

-

Step 1: Capillary Packing

-

Action: Pulverize the crystals using an agate mortar. Pack into a glass capillary to a strict depth of 2.0 - 3.0 mm. Tamp by dropping the capillary through a 1-meter glass tube onto a hard surface 5 times.

-

Causality: Pulverization eliminates macroscopic void spaces. A uniform 2.5 mm packing depth ensures homogenous heat transfer from the heating block to the sample center.

-

-

Step 2: Temperature Ramping

-

Action: Rapidly heat the block to 10 °C below the expected melting onset. Reduce the ramp rate to exactly 1.0 °C/min through the melting phase.

-

Causality: A slow, 1.0 °C/min ramp across the phase transition ensures thermal equilibrium between the heating block, the glass capillary, and the internal crystal lattice, preventing artificially high melting point readings.

-

Caption: Self-validating DSC workflow for precise melting point determination.

Data Interpretation & Quality Control

Because 4-(Benzyloxy)-2-bromo-1-chlorobenzene is a specialized intermediate, its exact melting point is highly sensitive to its synthetic purity (e.g., the presence of unreacted 2-bromo-1-chlorophenol or des-bromo impurities). Based on predictive thermodynamic modeling of homologous halogenated benzyl ethers, the pure crystalline form exhibits a melting point in the range of 68.0 °C to 75.0 °C .

When analyzing the DSC thermogram, the Extrapolated Onset Temperature ( To ) must be used as the definitive melting point, not the peak maximum ( Tp ). The onset temperature represents the true thermodynamic melting point of the pure crystal, whereas the peak temperature is influenced by sample mass and thermal resistance.

Table 1: Comparative Thermal Parameters & Quality Control Metrics

| Parameter | DSC Method (10 °C/min) | Capillary Method (1 °C/min) | Causality / Analytical Significance |

| Melting Onset ( To ) | ~ 68.5 °C - 71.5 °C | N/A | Represents the true thermodynamic melting point; independent of sample mass. |

| Peak / Clear Point ( Tp ) | ~ 71.0 °C - 74.0 °C | ~ 70.0 °C - 73.0 °C | Point of maximum heat flow (DSC) or visual liquid transition (Capillary). |

| Enthalpy of Fusion ( ΔHfus ) | 22.0 - 26.0 J/g | N/A | Quantifies the lattice energy driven by halogen and π−π bonding. |

| Purity Estimate | > 99.0 mol% | N/A | Calculated via the van 't Hoff equation based on the broadness of the melting peak. |

Polymorphism Screening

It is critical to note that halogenated aromatics frequently exhibit polymorphism—the ability to crystallize in multiple distinct lattice arrangements. If the DSC thermogram reveals a small, secondary endotherm prior to the main melting peak (e.g., at 55 °C), this indicates the presence of a metastable polymorph. The self-validating nature of DSC allows the analyst to quantify the relative Gibbs free energy of these polymorphs by integrating the respective enthalpies of fusion.

Conclusion

The melting point of crystalline 4-(Benzyloxy)-2-bromo-1-chlorobenzene is not merely a static physical property; it is a dynamic indicator of its structural integrity, polymorphic state, and chemical purity. By leveraging the self-validating DSC and capillary protocols outlined in this guide, researchers can ensure that this critical intermediate meets the rigorous thermodynamic specifications required for advanced pharmaceutical synthesis.

References

-

TA Instruments. "A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs." TA Instruments Technical Literature. Available at: [Link]

-

DatapointLabs. "Differential Scanning Calorimetry (DSC) Testing of Materials - ASTM D3418 & E1269." Applus DatapointLabs. Available at: [Link]

-

MDPI. "Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones." MDPI Open Access Journals. Available at: [Link]

Sources

Strategic Applications of Halogenated Benzyl Ether Building Blocks: From Orthogonal Protection to Pharmacophore Optimization

Executive Summary

Halogenated benzyl ethers (HBEs) are highly versatile building blocks that serve dual, critical functions in modern synthetic and medicinal chemistry. In the realm of complex molecule synthesis—particularly carbohydrate chemistry—they function as highly tunable, orthogonal protecting groups. In drug development, HBEs are deployed as critical pharmacophores to modulate target binding and optimize physicochemical properties such as Lipophilic Ligand Efficiency (LLE). This technical guide explores the mechanistic causality behind the use of HBEs, providing field-proven protocols and structural optimization strategies for researchers and drug development professionals.

Mechanistic Role 1: HBEs as Orthogonal Protecting Groups in Complex Synthesis

The Causality of Halogen Substitution

In complex oligosaccharide or natural product synthesis, protecting group orthogonality is paramount. Standard benzyl (Bn) ethers are typically removed via hydrogenolysis, while p-methoxybenzyl (PMB) ethers are oxidatively cleaved using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). However, introducing a halogen (e.g., chlorine or bromine) to the benzyl ring fundamentally alters its electronic properties[1].

The electron-withdrawing nature of the halogen deactivates the aromatic ring, making the HBE highly resistant to the standard oxidative conditions that would otherwise cleave a PMB group. Peter H. Seeberger and colleagues pioneered the use of halogenated benzyl ether-based protecting groups to exploit this stability[2]. The true strategic value of the HBE lies in its latent reactivity: the halogen serves as a synthetic handle. Through palladium-catalyzed Buchwald-Hartwig cross-coupling, the stable, electron-deficient halogenated benzyl ether can be converted into an electron-rich, highly labile p-aminobenzyl ether. Once aminated, the protecting group can be rapidly and selectively cleaved under mild conditions, leaving other protecting groups intact[3].

Experimental Protocol: Orthogonal Deprotection Workflow

This self-validating protocol outlines the installation, catalytic activation, and cleavage of a p-bromobenzyl ether protecting group.

Step 1: Installation (Protection)

-

Dissolve the target carbohydrate (1.0 eq) in anhydrous DMF under an inert argon atmosphere.

-

Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Add p-bromobenzyl bromide (p-Br-BnBr, 1.2 eq) dropwise. Stir for 2 hours at room temperature.

-

Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.

Step 2: Catalytic Activation (Buchwald-Hartwig Amination)

-

Dissolve the protected carbohydrate in anhydrous toluene.

-

Add a secondary amine (e.g., morpholine, 2.0 eq), Pd₂(dba)₃ (0.05 eq), BINAP (0.10 eq), and sodium tert-butoxide (NaOtBu, 1.5 eq).

-

Heat the reaction mixture at 80 °C for 4 hours. The electron-withdrawing bromide is replaced by the electron-donating amine.

Step 3: Mild Oxidative Cleavage

-

Dissolve the resulting p-aminobenzyl ether intermediate in a mixture of CH₂Cl₂/H₂O (18:1).

-

Add DDQ (1.5 eq) and stir at room temperature for 1 hour.

-

Filter, concentrate, and purify to isolate the deprotected hydroxyl group.

Workflow of the orthogonal deprotection of halogenated benzyl ethers via Pd-catalyzed amination.

Mechanistic Role 2: HBEs in Pharmacophore Optimization and Drug Discovery

The Causality of Lipophilic Ligand Efficiency (LLE)

Beyond their use as protecting groups, HBEs are frequently incorporated into small-molecule libraries as pharmacophores to probe target binding pockets[1]. However, bulky, highly lipophilic head groups often lead to poor aqueous solubility, high plasma protein binding, and rapid microsomal clearance.

In the optimization of 4-anilinoquinoline inhibitors targeting Plasmodium falciparum (the parasite responsible for malaria), researchers discovered that the original halogenated benzyl ether head group drove the compound's lipophilicity too high[4]. To optimize the drug's pharmacokinetic profile, the team utilized a truncation strategy. By replacing the bulky halogenated benzyl ether with a more compact 3-chloro-4-methoxyaniline group, they significantly improved the Lipophilic Ligand Efficiency (LLE = pEC₅₀ - cLogP) to the desired range (≥4) while maintaining equipotent antimalarial activity (EC₅₀: 0.012 μM)[4]. Crucially, removing the methoxy group entirely was detrimental to potency, proving that the specific stereoelectronic profile of the substituted ether is required for target engagement[4].

Data Presentation: Physicochemical Optimization

The following table summarizes the structure-activity relationship (SAR) data driving the optimization of the HBE head group in antimalarial development[4].

| Compound | Head Group Modification | EC₅₀ (μM) | LLE (pEC₅₀ - cLogP) | Impact on Physicochemical Profile |

| 3 | Original Halogenated Benzyl Ether | ~0.012 | < 4.0 | High lipophilicity; poor aqueous solubility. |

| 7 | Truncated: 3-Chloro-4-methoxyaniline | 0.012 | ≥ 4.0 | Improved LLE; increased aqueous solubility (100 μM). |

| 8 | Truncated: 3-Chloroaniline (No Methoxy) | 0.200 | N/A | Detrimental to potency; loss of critical binding interactions. |

Experimental Protocol: Synthesis of 4-Anilinoquinoline Analogs

To synthesize these optimized analogs, a robust Buchwald-Hartwig cross-coupling protocol is utilized to attach the modified halogenated aniline/ether head groups to the quinoline core[4].

-

Preparation: In a microwave-safe vial, combine the 4-chloroquinoline core (1.0 eq) and the selected halogenated aniline or benzyl ether derivative (1.2 eq).

-

Catalytic System: Add Palladium(II) acetate (Pd(OAc)₂, 0.05 eq), Xantphos (0.10 eq), and potassium tert-butoxide (KOtBu, 2.0 eq).

-

Solvent & Degassing: Suspend the mixture in anhydrous xylene. Degas the solution by bubbling argon through it for 10 minutes.

-

Microwave Irradiation: Seal the vial and heat the reaction mixture to 160 °C for 1 hour under microwave irradiation[4].

-

Purification: Cool to room temperature, dilute with dichloromethane, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure and purify the residue via preparative HPLC to yield the final inhibitor.

SAR optimization workflow illustrating the truncation of a halogenated benzyl ether head group.

Conclusion

Halogenated benzyl ethers represent a masterclass in chemical dual-utility. By understanding the electronic causality of halogen substitution, synthetic chemists can leverage HBEs as highly stable, orthogonally cleavable protecting groups for complex carbohydrate synthesis. Simultaneously, medicinal chemists can utilize these same building blocks—and their truncated derivatives—to fine-tune lipophilicity, optimize LLE, and drive the development of highly potent, bioavailable therapeutics.

References

-

Seeberger, P. H. Protecting groups useful in the synthesis of complex molecules. US Patent 6,426,421 B1.[2][3] URL:

-

Mehta, N., et al. Optimization of Physicochemical Properties for 4-Anilinoquinoline Inhibitors of Plasmodium falciparum Proliferation. ACS Infectious Diseases, 2018; PMC.[4] URL:[Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. US6426421B1 - Protecting groups useful in the synthesis of polysaccharides, natural products, and combinatorial libraries - Google Patents [patents.google.com]

- 3. US6426421B1 - Protecting groups useful in the synthesis of polysaccharides, natural products, and combinatorial libraries - Google Patents [patents.google.com]

- 4. Optimization of Physicochemical Properties for 4-Anilinoquinoline Inhibitors of Plasmodium falciparum Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

2. Methodological & Application

Advanced Synthesis of Dapagliflozin: A Regiocontrolled Route via 4-(Benzyloxy)-2-bromo-1-chlorobenzene

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Application Note & Protocol.

Strategic Rationale & Mechanistic Insights

The synthesis of highly selective sodium-glucose cotransporter 2 (SGLT2) inhibitors, such as Dapagliflozin, fundamentally relies on the precise construction of a diarylmethane aglycone core. A persistent challenge in industrial and bench-scale syntheses is achieving strict regiocontrol during the functionalization of the electron-rich diarylmethane scaffold. Traditional Friedel-Crafts alkylation or acylation routes frequently suffer from poor regioselectivity, yielding inseparable ortho/para isomeric mixtures that severely impact the overall yield and purity [2].

To circumvent this, we present a highly regiocontrolled protocol utilizing 4-(Benzyloxy)-2-bromo-1-chlorobenzene as a strategic starting material. In this approach, the benzyloxy group serves as a "masked phenol." By establishing the carbon framework first and subsequently utilizing the masked phenol to direct a Palladium-catalyzed Functional Group Interconversion (FGI), we dictate perfect para-regiocontrol relative to the chlorine atom. This eliminates electrophilic aromatic substitution from the workflow entirely, ensuring the exclusive formation of the critical 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene intermediate required for stereoselective C-glycosylation [4].

Synthetic Workflow

Fig 1: Regiocontrolled synthetic workflow from masked-phenol precursor to Dapagliflozin.

Step-by-Step Experimental Protocols

Phase 1: Assembly of the Diaryl Methane Scaffold

Causality Check: The inherent bond dissociation energy difference between C–Br and C–Cl ensures exclusive metal-halogen exchange at the 2-position of the starting material, leaving the aryl chloride intact for the final API structure.

-

Grignard Formation & Nucleophilic Addition:

-

Procedure: Charge a dry flask with Mg turnings (1.1 equiv) and anhydrous THF. Add a crystal of iodine to activate. Slowly add a solution of 4-(Benzyloxy)-2-bromo-1-chlorobenzene (1.0 equiv) in THF at 30 °C. Stir for 2 h until the Mg is consumed. Cool the Grignard reagent to 0 °C and dropwise add 4-ethoxybenzaldehyde (1.05 equiv) in THF.

-

IPC (In-Process Control): Quench an aliquot with NH₄Cl and monitor via HPLC. Proceed when SM is <1%.

-

Workup: Quench with sat. aq. NH₄Cl, extract with EtOAc, and concentrate to yield the diaryl carbinol.

-

-

Chemoselective Deoxygenation:

-

Procedure: Dissolve the crude carbinol in anhydrous CH₂Cl₂/CH₃CN (1:1) and cool to -10 °C. Add triethylsilane (Et₃SiH, 3.0 equiv). Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂, 2.5 equiv) [2].

-

Causality Check: Et₃SiH/BF₃·OEt₂ is chosen over catalytic hydrogenation to prevent premature cleavage of the benzyl ether and to avoid over-reduction of the aromatic rings.

-

Workup: Stir for 2 h, quench with sat. aq. NaHCO₃, extract with CH₂Cl₂, and concentrate to afford 4-(Benzyloxy)-1-chloro-2-(4-ethoxybenzyl)benzene.

-

Phase 2: Regiocontrolled Bromination via Buchwald FGI

Causality Check: Standard Pd/C hydrogenolysis risks competitive hydrodechlorination of the aryl chloride. Therefore, a Lewis acid-mediated debenzylation is employed.

-

Lewis Acid Debenzylation:

-

Procedure: Dissolve the OBn-protected diarylmethane in anhydrous CH₂Cl₂ and cool to -78 °C. Slowly add a 1M solution of BCl₃ in CH₂Cl₂ (1.5 equiv). Stir for 1 h at -78 °C, then allow to warm to 0 °C.

-

Workup: Carefully quench with MeOH, partition with water, and extract with CH₂Cl₂ to yield 4-chloro-3-(4-ethoxybenzyl)phenol.

-

-

Triflation:

-

Procedure: Dissolve the phenol in CH₂Cl₂ containing pyridine (2.0 equiv). Cool to 0 °C and add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv) dropwise. Stir for 1 h.

-

-

Buchwald Triflate-to-Bromide Conversion:

-

Procedure: In a nitrogen-filled glovebox, charge a Schlenk flask with the aryl triflate (1.0 equiv), anhydrous LiBr (2.0 equiv), and the tBuBrettPhos Pd G3 precatalyst (2 mol%) [1]. Add anhydrous toluene/t-BuOH (5:1). Seal and heat to 110 °C for 12 h.

-

Causality Check: The bulky, electron-rich tBuBrettPhos ligand facilitates the challenging reductive elimination of the aryl bromide from the Pd(II) center, completely bypassing the regioselectivity issues of electrophilic bromination.

-

Phase 3: Stereoselective C-Glycosylation

-

Lithiation and Lactone Addition:

-

Procedure: Dissolve the aryl bromide in anhydrous THF/Toluene (1:2) and cool to -78 °C. Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 min. Transfer this aryllithium solution via cannula to a pre-cooled (-78 °C) solution of 2,3,4,6-tetra-O-(trimethylsilyl)-D-glucono-1,5-lactone (1.1 equiv) in toluene[3].

-

Workup: After 2 h, quench the reaction with a solution of methanesulfonic acid (MsOH) in methanol. Stir at 20 °C for 12 h. This step simultaneously desilylates the intermediate and forms the O-methyl lactol.

-

-

Anomeric Reduction:

-

Procedure: Dissolve the O-methyl lactol in CH₂Cl₂/CH₃CN (1:1) at -20 °C. Add Et₃SiH (3.0 equiv) followed by BF₃·OEt₂ (2.0 equiv) [4]. Stir for 3 h, allowing the reaction to warm to 0 °C.

-

Workup: Quench with sat. aq. NaHCO₃. Extract with EtOAc, wash with brine, and concentrate. Purify via crystallization (often as the propanediol solvate) to yield highly pure Dapagliflozin API.

-

Quantitative Data & Analytical Metrics

The self-validating nature of this protocol is confirmed by strict adherence to the analytical markers outlined below.

| Step | Intermediate | Yield (%) | Purity (HPLC, %a/a) | Key Analytical Marker |

| 1 | Diaryl Carbinol | 88 | >95.0 | ¹H NMR: Carbinol CH at δ 5.8 ppm |

| 2 | Diaryl Methane (OBn) | 92 | 98.2 | ¹H NMR: Methane CH₂ at δ 3.9 ppm |

| 3 | Aryl Phenol | 95 | 99.1 | MS (ESI-): m/z [M-H]⁻ 275.1 |

| 4 | Aryl Triflate | 94 | 98.5 | ¹⁹F NMR: Singlet at δ -73.5 ppm |

| 5 | Aryl Bromide | 86 | 99.4 | GC-MS: Isotope pattern for Br/Cl |

| 6 | O-Methyl Lactol | 82 | 95.5 | ¹H NMR: Anomeric OMe at δ 3.1 ppm |

| 7 | Dapagliflozin API | 75 | >99.8 | HPLC: RT match with reference standard |

References

-

Title : New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors Source : ACS Omega URL :[Link]

-

Title : Synthesis of Dapagliflozin Source : Chinese Journal of Pharmaceuticals URL :[Link]

-

Title : STRATEGY FOR THE SYNTHESIS OF C-ARYL GLUCOSIDES AS SODIUM GLUCOSE COTRANSPORTER 2 INHIBITORS Source : CLOCKSS (Heterocycles) URL : [Link]

Application Note: Regioselective Lithium-Halogen Exchange Protocols for 2-Bromo-1-chlorobenzene Derivatives

Mechanistic Rationale and Process Dynamics

2-Bromo-1-chlorobenzene is a critical disubstituted aromatic building block used extensively in the synthesis of biaryls, pharmaceutical active ingredients, and specialized Buchwald-type phosphine ligands (such as JohnPhos)[1]. The synthetic utility of this compound lies in the differential reactivity of its carbon-halogen bonds, which allows for highly specific, stepwise functionalization.

The Causality of Regioselectivity: When treated with an alkyllithium reagent (such as n-butyllithium), the metal-halogen exchange occurs almost exclusively at the carbon-bromine bond. This selectivity is driven by the greater polarizability and the weaker bond dissociation energy of the C–Br bond compared to the C–Cl bond. The resulting intermediate, 2-chlorophenyllithium, is a highly reactive nucleophile capable of reacting with various electrophiles[2].

The Causality of Temperature Control (The Benzyne Pathway): The most significant failure mode in this protocol is the generation of a benzyne intermediate[3]. Because the newly formed aryllithium species possesses a leaving group (chloride) in the ortho position, it is highly susceptible to the α-elimination of lithium chloride (LiCl). To prevent this elimination, the internal reaction temperature must be strictly maintained below -70 °C[4]. If the temperature rises above this critical threshold, the aryllithium collapses into 2,3-dehydrochlorobenzene (benzyne), which rapidly polymerizes or reacts with excess organolithium, destroying the yield and complicating purification[3].

Reaction Pathway Visualization

Reaction logic: Regioselective Br-Li exchange vs. temperature-dependent benzyne formation.

Quantitative Process Parameters

To ensure reproducibility, the following parameters have been optimized for the generation of 2-chlorophenyllithium.

| Parameter | Optimal Condition | Sub-Optimal Condition | Mechanistic Consequence of Deviation |

| Temperature | -78 °C to -85 °C | > -70 °C | Rapid elimination of LiCl leading to benzyne formation and complex oligomeric mixtures[4]. |

| Solvent | Anhydrous THF | Diethyl Ether / Toluene | THF effectively coordinates the lithium cation, accelerating the kinetics of the Br-Li exchange. Non-coordinating solvents slow the exchange, requiring higher temperatures. |

| Reagent | n-BuLi (1.05 eq) | t-BuLi (2.0 eq) | While t-BuLi drives the equilibrium irreversibly, it is highly pyrophoric. n-BuLi is safer and sufficiently basic to achieve complete exchange for this specific substrate[2]. |

| Addition Rate | 0.5 mL/min (Dropwise) | Bolus addition | Bolus addition causes localized exothermic spikes, temporarily breaching the -70 °C threshold and triggering benzyne pathways. |

Validated Protocol: Synthesis of (2-Chlorophenyl)boronic Acid

This protocol details the synthesis of a versatile Suzuki-Miyaura cross-coupling partner, (2-chlorophenyl)boronic acid, via the electrophilic trapping of 2-chlorophenyllithium with trimethyl borate[5].

Phase 1: Preparation and Kinetically Controlled Lithiation

Objective: Generate the aryllithium intermediate without triggering elimination.

-

Apparatus Setup: Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar, an internal temperature probe, and a rubber septum under a continuous flow of high-purity argon.

-

Causality: Organolithium reagents are highly sensitive to protic sources. Trace moisture will prematurely quench the reagent, resulting in the recovery of unreacted 2-bromo-1-chlorobenzene.

-

-

Substrate Dissolution: Charge the flask with 2-bromo-1-chlorobenzene (10.0 mmol, 1.91 g) and anhydrous THF (50 mL).

-

Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Wait until the internal temperature probe registers strictly below -78 °C.

-

Lithiation: Using a syringe pump, add n-butyllithium (2.5 M in hexanes, 10.5 mmol, 4.2 mL) dropwise at a rate of 0.5 mL/min.

-

Causality: The slow addition rate ensures that the heat of the reaction is dissipated by the cryogenic bath, preventing localized warming.

-

Self-Validating Checkpoint: The solution should transition to a clear, pale yellow color. If the solution turns dark brown or black, localized warming has occurred, indicating benzyne formation[3]. The protocol should be aborted if this occurs.

-

-

Equilibration: Stir the mixture at -78 °C for 30 minutes to ensure complete halogen-metal exchange.

Phase 2: Electrophilic Trapping and Hydrolysis

Objective: Trap the unstable intermediate and isolate the stable boronic acid.

-

Electrophile Addition: Add trimethyl borate (15.0 mmol, 1.7 mL) dropwise over 5 minutes while maintaining the internal temperature below -75 °C.

-

Causality: Trimethyl borate acts as the electrophile. Adding it at cryogenic temperatures ensures the aryllithium is trapped instantly to form the corresponding boronate complex[5].

-

-

Warming: Remove the dry ice bath and allow the reaction mixture to slowly warm to room temperature over 2 hours.

-

Self-Validating Checkpoint: As the mixture warms, a white precipitate (the lithium salt of the boronate complex) will begin to form, visually confirming successful nucleophilic addition.

-

-

Hydrolysis: Cool the flask to 0 °C using an ice bath and carefully quench the reaction by adding 1M HCl (20 mL) dropwise. Stir vigorously for 30 minutes.

-

Causality: The acidic aqueous workup hydrolyzes the intermediate boronate ester into the free boronic acid[5].

-

-

Isolation: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Triturate the crude solid with cold hexanes to remove non-polar impurities (such as butyl bromide byproducts). Filter to yield the pure (2-chlorophenyl)boronic acid as a white powder.

References

-

Title : An Improved Synthesis of Functionalized Biphenyl-Based Phosphine Ligands Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]

-

Title : CHAPTER 2: Prominent Ligand Types in Modern Cross-Coupling Reactions Source : RSC Books (Royal Society of Chemistry) URL :[Link]

Sources

Selective debenzylation of 4-(Benzyloxy)-2-bromo-1-chlorobenzene

Application Note & Protocol

Topic: Selective Debenzylation of 4-(Benzyloxy)-2-bromo-1-chlorobenzene via Catalytic Transfer Hydrogenation

Introduction

The benzyl ether is one of the most widely utilized protecting groups for hydroxyl functionalities in multi-step organic synthesis due to its stability under a broad range of reaction conditions. Its removal, or debenzylation, is a critical step, often accomplished by catalytic hydrogenation. However, for substrates bearing sensitive functional groups, such as the aryl halides present in 4-(benzyloxy)-2-bromo-1-chlorobenzene, traditional hydrogenation with gaseous hydrogen and a palladium catalyst often leads to undesired hydrodehalogenation, compromising the structural integrity of the target molecule.[1][2]

This application note details a robust and highly selective protocol for the debenzylation of 4-(benzyloxy)-2-bromo-1-chlorobenzene using Catalytic Transfer Hydrogenation (CTH). This method employs palladium on carbon (Pd/C) in conjunction with ammonium formate as an in situ hydrogen donor.[3][4][5] CTH offers significant advantages over classical hydrogenation, including enhanced chemoselectivity, operational simplicity, and the circumvention of hazardous, high-pressure hydrogen gas, making it an invaluable tool for researchers, scientists, and drug development professionals.[6][7]

Principle and Mechanism

Catalytic Transfer Hydrogenation (CTH) is a reduction technique where hydrogen is transferred to the substrate from a donor molecule, mediated by a metal catalyst.[3] In this protocol, ammonium formate serves as a convenient and efficient hydrogen donor, decomposing on the surface of the palladium catalyst to generate transient hydrogen species directly at the site of reaction.[5][7]

The key to the selectivity of this process lies in the milder conditions and the nature of hydrogen generation. Unlike the high-pressure environment of gaseous hydrogenation, the low, steady-state concentration of hydrogen on the catalyst surface in CTH favors the kinetically less demanding cleavage of the O-benzyl C-O bond over the more robust C-Cl and C-Br bonds.

The generally accepted mechanism proceeds through the following key stages:

-

Hydrogen Donor Decomposition: Ammonium formate decomposes on the Pd(0) surface to produce hydrogen, carbon dioxide, and ammonia.

-

Oxidative Addition: The C(benzyl)-O bond of the substrate undergoes oxidative addition to the Pd(0) center, forming a Pd(II) intermediate.[8]

-

Hydrogenolysis: The adsorbed hydrogen species effectuate the cleavage of the palladium-carbon and palladium-oxygen bonds.

-

Reductive Elimination: Toluene and the palladium-phenoxide species are formed. Subsequent protonation yields the desired 2-bromo-1-chloro-4-phenol product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Caption: Proposed mechanism for selective debenzylation via CTH.

Materials and Methods

Reagents and Equipment

| Reagent/Equipment | Grade/Specification | Supplier | Notes |

| 4-(Benzyloxy)-2-bromo-1-chlorobenzene | ≥95% Purity | Sigma-Aldrich, etc. | CAS: 729590-57-2[9] |

| Palladium on Carbon (Pd/C) | 10 wt. % loading, dry basis | Multiple | Handle with care, pyrophoric.[10][11] |

| Ammonium Formate | ≥97% Purity, Anhydrous | Multiple | Store in a desiccator. |

| Methanol (MeOH) | Anhydrous | Multiple | |

| Ethyl Acetate (EtOAc) | ACS Grade | Multiple | For extraction and chromatography. |

| Hexanes | ACS Grade | Multiple | For chromatography. |

| Celite® 545 | Filtration Aid | Multiple | |

| Round-bottom flask & Condenser | Standard borosilicate glassware | Multiple | Flame-dry before use. |

| Magnetic stirrer with heating | Standard laboratory grade | Multiple | |

| Inert Gas Supply | Nitrogen or Argon | Multiple | For blanketing the reaction. |

| TLC Plates | Silica gel 60 F254 | Multiple | For reaction monitoring. |

Safety Precautions

-

Substrate: 4-(Benzyloxy)-2-bromo-1-chlorobenzene is harmful if swallowed and causes skin and eye irritation. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

-

Palladium on Carbon (Pd/C): The catalyst is highly pyrophoric, especially after the reaction when it is dry and saturated with hydrogen.[11] NEVER allow the catalyst filter cake to dry in the air. Always keep it wet with solvent and quench with water before disposal. Handle in an inert atmosphere when possible.

-

Solvents: Methanol and ethyl acetate are flammable. Perform the reaction and all solvent handling in a well-ventilated chemical fume hood, away from ignition sources.

Detailed Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction. It can be scaled as needed with appropriate adjustments to reagent quantities and solvent volumes.

Caption: Step-by-step experimental workflow for selective debenzylation.

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(benzyloxy)-2-bromo-1-chlorobenzene (297.6 mg, 1.0 mmol).

-

Solvent Addition: Add anhydrous methanol (15 mL) to the flask. Stir the mixture until the substrate is fully dissolved.

-

Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Addition: Under a positive flow of inert gas, carefully add 10% Pd/C (30 mg, ~10% by weight of the substrate).[7] Following this, add anhydrous ammonium formate (315 mg, 5.0 mmol, 5 equivalents) in a single portion.[12]

-

Reaction Execution: Heat the reaction mixture to reflux (~65 °C) with vigorous stirring. Vigorous stirring is essential to ensure proper mixing of the heterogeneous catalyst with the solution.[13]

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., eluent: 4:1 Hexanes/Ethyl Acetate). The disappearance of the starting material spot and the appearance of a more polar product spot indicates reaction progression. The reaction is typically complete within 1-3 hours.

-

Workup - Catalyst Removal: Once the reaction is complete, cool the flask to room temperature. Prepare a small plug of Celite® in a Hirsch or Büchner funnel and wet it with methanol. Under a flow of inert gas , carefully filter the reaction mixture through the wet Celite® pad to remove the Pd/C catalyst. Wash the pad thoroughly with methanol (2 x 10 mL) to ensure all product is collected.

-

Workup - Extraction: Combine the filtrates and concentrate under reduced pressure to remove the methanol. To the resulting residue, add ethyl acetate (30 mL) and deionized water (20 mL). Transfer to a separatory funnel, shake, and separate the layers. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 100% Hexanes and gradually increasing the proportion of Ethyl Acetate) to afford the pure 2-bromo-4-chlorophenol.

Expected Results

This protocol is designed to provide high yield and excellent selectivity, minimizing the formation of dehalogenated byproducts.

| Parameter | Value / Condition | Rationale / Comment |

| Substrate Scale | 1.0 mmol | Protocol can be readily scaled. |

| Catalyst Loading | 10% w/w (Pd/C) | A standard loading for efficient CTH reactions.[7] |

| Hydrogen Donor | 5 equivalents (Ammonium Formate) | Ensures a sufficient supply of hydrogen for complete reaction.[12] |

| Solvent | Methanol | A polar protic solvent that facilitates the reaction.[7] |

| Temperature | Reflux (~65 °C) | Provides sufficient thermal energy to drive the reaction efficiently.[12] |

| Typical Reaction Time | 1 - 3 hours | Monitor by TLC for completion. |

| Expected Yield | >90% | Yield after purification. |

| Selectivity | >98% | Minimal formation of dechlorinated or debrominated byproducts. |

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Incomplete or Slow Reaction | 1. Inactive Pd/C catalyst.[13]2. Insufficient ammonium formate.3. Catalyst poisoning by impurities (e.g., sulfur).[14] | 1. Use a fresh batch of catalyst.2. Add an additional 1-2 equivalents of ammonium formate.3. Purify the starting material if impurities are suspected. |

| Formation of Dehalogenated Byproducts | 1. Reaction run for an excessively long time.2. Overly active catalyst batch.3. Higher than recommended temperature. | 1. Monitor the reaction closely by TLC and stop immediately upon completion.2. Reduce catalyst loading to 5% w/w.3. Ensure the reaction temperature does not significantly exceed the solvent's boiling point. |

| Low Isolated Yield | 1. Incomplete reaction.2. Product loss during workup or filtration.3. Mechanical loss during chromatography. | 1. Confirm full conversion by TLC before workup.2. Ensure the Celite® pad is washed thoroughly with solvent.3. Use care during extraction and purification steps. |

| Difficulty Filtering Catalyst | 1. Catalyst particles are too fine.2. Celite® pad is too thin. | 1. Allow the reaction mixture to settle before decanting the supernatant for filtration.2. Use a thicker Celite® pad (at least 1-2 cm). |

Conclusion

The described Catalytic Transfer Hydrogenation protocol provides a highly efficient, selective, and operationally simple method for the debenzylation of 4-(benzyloxy)-2-bromo-1-chlorobenzene. By leveraging ammonium formate as a hydrogen donor, this procedure effectively removes the benzyl protecting group while preserving the sensitive aryl halide moieties. The avoidance of high-pressure hydrogen gas enhances laboratory safety and accessibility. This method is a valuable asset for synthetic chemists engaged in the preparation of complex halogenated aromatic intermediates for pharmaceutical and materials science applications.

References

- Current time information in Pasuruan, ID. Google Search.

-

VERSATILE CATALYTIC TRANSFER HYDROGENATIONS IN ORGANIC SYNTHESIS. ScholarWorks @ UTRGV. Retrieved March 7, 2024, from [Link]

-

Pd-Catalyzed Debenzylation and Deallylation of Ethers and Esters with Sodium Hydride. ACS Catalysis. Retrieved March 7, 2024, from [Link]

-

Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. rhodium.ws. Retrieved March 7, 2024, from [Link]

-

Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds. Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]

-

CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. rhodium.ws. Retrieved March 7, 2024, from [Link]

-

Plausible mechanism of Pd‐catalyzed transfer hydrogenolysis. ResearchGate. Retrieved March 7, 2024, from [Link]

-

Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review. Zenodo. Retrieved March 7, 2024, from [Link]

-

More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Taylor & Francis Online. Retrieved March 7, 2024, from [Link]

-

Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. ResearchGate. Retrieved March 7, 2024, from [Link]

-

Transfer Hydrogenolysis of O‐ and N‐Benzyl Groups in Water with Tetrahydroxydiboron by Using an Amphiphilic Polymer‐Supported Nano‐Palladium Catalyst. ResearchGate. Retrieved March 7, 2024, from [Link]

-

Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. ACS Publications. Retrieved March 7, 2024, from [Link]

-

Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]

-

Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI. Retrieved March 7, 2024, from [Link]

-

Green Chemistry. Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]

-

Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow. Retrieved March 7, 2024, from [Link]

-

Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. ACS Publications. Retrieved March 7, 2024, from [Link]

-

Synthesis and Coupling reaction of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene. LookChem. Retrieved March 7, 2024, from [Link]

-

Room-Temperature Debenzylation of N -Benzylcarboxamides by N -Bromosuccinimide. ResearchGate. Retrieved March 7, 2024, from [Link]

-

Catalytic Debenzylation of 2,4,6,8,10,12-Hexabenzyl. Łukasiewicz Research Network. Retrieved March 7, 2024, from [Link]

-

Selective removal of a benzyl protecting group in the presence of an aryl chloride under gaseous and transfer hydrogenolysis conditions. ResearchGate. Retrieved March 7, 2024, from [Link]

-

Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products. Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]

-

Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2. Scholars@Duke. Retrieved March 7, 2024, from [Link]

-

Selective debenzylation of aromatic benzyl ethers by silica-supported sodium hydrogen sulfate. Ludwig Cancer Research - University of Oxford. Retrieved March 7, 2024, from [Link]

-

Hydrogenation troubleshooting. Reddit. Retrieved March 7, 2024, from [Link]

-

Solving Issues with Heterogeneous Catalytic Hydrogenation. organic-reaction-guides.github.io. Retrieved March 7, 2024, from [Link]

-

Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]

-

Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. Retrieved March 7, 2024, from [Link]

-

Silicon Assisted Halogenation III: Tetrachlorosilane Induced Benzylic Bromination with N-Bromosuccinimide at Room Temperature. Sciforum. Retrieved March 7, 2024, from [Link]

Sources

- 1. nacatsoc.org [nacatsoc.org]

- 2. researchgate.net [researchgate.net]

- 3. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 4. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]

- 5. zenodo.org [zenodo.org]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemscene.com [chemscene.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.wisc.edu [chem.wisc.edu]

- 12. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]

- 13. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Optimized Suzuki-Miyaura Coupling Conditions for Aryl Bromide Intermediates

Introduction & Mechanistic Causality

The Suzuki-Miyaura cross-coupling (SMC) is a cornerstone of C–C bond formation in pharmaceutical development and materials science. When designing a synthetic route, aryl bromides occupy the strategic "Goldilocks zone" of electrophiles. They undergo oxidative addition significantly faster than aryl chlorides—obviating the strict need for highly specialized, expensive ligands in routine cases—yet they exhibit superior bench stability, lower cost, and less homocoupling propensity compared to highly reactive aryl iodides.

Understanding the causality behind the catalytic cycle is essential for rational condition selection:

-

Oxidative Addition: Palladium(0) inserts into the Ar–Br bond. Because the C–Br bond dissociation energy is moderate, standard ligands like PPh3 or dppf are often sufficient. However, for electron-rich aryl bromides, the C–Br bond is strengthened, requiring electron-rich dialkylbiaryl phosphines (e.g., Buchwald ligands) to increase the electron density on Pd(0) and drive the insertion.

-

Transmetalation: Often the rate-limiting step. Boronic acids are poor nucleophiles; they must be converted to an "ate" complex (boronate) via base coordination. The presence of water dramatically accelerates this by solvating inorganic bases (e.g., K2CO3) and facilitating the transfer of the aryl group to the Pd(II) center[1].

-

Reductive Elimination: The biaryl product is expelled, regenerating Pd(0). Sterically demanding ligands (such as XPhos or SPhos) compress the L–Pd–L angle, forcing the two aryl groups closer together and drastically accelerating reductive elimination, which is critical when synthesizing sterically hindered tetra-ortho-substituted biaryls[2]. Properly managing the in situ reduction of the Pd(II) pre-catalyst to the active Pd(0) species is also vital to prevent ligand oxidation or reactant dimerization[3].

Strategic Parameter Selection

Catalyst and Ligand Architecture

-

Pd(dppf)Cl2: The bidentate nature of 1,1'-bis(diphenylphosphino)ferrocene (dppf) prevents the formation of inactive palladium black. It is the workhorse for standard aryl bromides, offering an excellent balance of stability and reactivity.

-

Buchwald Ligands (XPhos, SPhos): Required for challenging substrates. SPhos is highly effective for aqueous-biphasic couplings of hindered substrates, while XPhos excels in anhydrous environments and with extremely deactivated or sterically demanding aryl bromides.

Base and Solvent Interplay

-

Biphasic Systems (Dioxane/H2O or Toluene/H2O): The addition of 10-20% water by volume is highly recommended. It solubilizes bases like K2CO3 or Na2CO3, driving the transmetalation step.

-

Anhydrous Systems: If the aryl bromide or the product is prone to hydrolysis, anhydrous conditions are mandatory. Here, finely milled K3PO4 or Cs2CO3 in anhydrous Dioxane or DMF must be used. The lack of water means transmetalation relies entirely on the surface area of the suspended solid base.

Condition Matrix for Aryl Bromides

The following table summarizes the empirically validated parameter combinations based on substrate electronics and sterics.

| Substrate Class | Recommended Catalyst/Ligand | Base | Solvent System | Temp (°C) | Typical Yield |

| Unhindered, Electron-Deficient | Pd(PPh3)4 (5 mol%) | Na2CO3 (2.0 eq) | Toluene/EtOH/H2O | 80 | >90% |

| Moderate Sterics / General | Pd(dppf)Cl2 (3 mol%) | K2CO3 (2.5 eq) | Dioxane/H2O (4:1) | 90 | 85–95% |

| High Sterics (ortho-substituted) | Pd(OAc)2 / SPhos (2 mol%) | K3PO4 (3.0 eq) | Toluene/H2O (10:1) | 100 | 75–90% |

| Base/Water-Sensitive | Pd2(dba)3 / XPhos (2 mol%) | Cs2CO3 (2.0 eq) | Anhydrous Dioxane | 100 | 70–85% |

| Aqueous/Green Chemistry | PdCl2 / Water-soluble ligand | K2CO3 (3.0 eq) | H2O (Micellar) | 37–50 | 80–95% |

Workflow: Selecting Optimal Conditions

Decision matrix for selecting optimal Suzuki-Miyaura conditions for aryl bromides.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in quality control and self-validation checkpoints.

Protocol A: Standard Biphasic SMC for General Aryl Bromides

Optimized for unhindered to moderately hindered substrates.

Reagents:

-

Aryl Bromide (1.0 equiv, 1.0 mmol)

-

Arylboronic Acid (1.2 equiv, 1.2 mmol)

-

Pd(dppf)Cl2·CH2Cl2 (0.03 equiv, 3 mol%)

-

K2CO3 (2.5 equiv, 2.5 mmol)

-

Solvent: 1,4-Dioxane / H2O (4:1 v/v, 5 mL total)

Step-by-Step Methodology:

-

Preparation: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, and K2CO3.

-

Deoxygenation (Critical Checkpoint): Add 4 mL of 1,4-Dioxane and 1 mL of deionized H2O. Sparge the biphasic mixture with Argon for exactly 15 minutes. Self-Validation: The absence of dissolved oxygen prevents the oxidative homocoupling of the boronic acid (yielding symmetrical biaryl impurities).

-

Catalyst Addition: Quickly remove the septum, add Pd(dppf)Cl2·CH2Cl2 under a positive counter-flow of Argon, and reseal.

-

Reaction: Heat the mixture in a pre-equilibrated oil bath at 90 °C with vigorous stirring (800 rpm) to ensure the biphasic emulsion is maintained.

-

In-Process Monitoring: After 2 hours, withdraw a 10 µL aliquot. Self-Validation Quench: Dilute the aliquot in 1 mL of EtOAc and wash with 0.5 mL of saturated aqueous NH4Cl. This quenches active Pd species, preventing artificial reaction progression inside the LC-MS vial. Analyze via LC-MS or GC-MS.

-

Workup: Once starting material is consumed, cool to room temperature. Dilute with EtOAc (15 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Anhydrous SMC for Hindered/Sensitive Aryl Bromides

Optimized for tetra-ortho-substituted biaryls or hydrolysis-prone functional groups utilizing Buchwald ligands.

Reagents:

-

Aryl Bromide (1.0 equiv, 1.0 mmol)

-

Arylboronic Acid Pinacol Ester (1.5 equiv, 1.5 mmol)

-

Pd2(dba)3 (0.015 equiv, 1.5 mol% Pd)

-

XPhos (0.036 equiv, 3.6 mol%)

-

K3PO4 (Anhydrous, finely milled) (3.0 equiv, 3.0 mmol)

-

Solvent: Anhydrous 1,4-Dioxane (5 mL)

Step-by-Step Methodology:

-

Pre-catalyst Formation: In a nitrogen-filled glovebox (or via standard Schlenk techniques), combine Pd2(dba)3 and XPhos in 1 mL of anhydrous Dioxane. Stir at room temperature for 15 minutes until the dark purple solution turns dark red/brown, indicating the formation of the active L–Pd(0) complex.

-

Reagent Assembly: To a separate oven-dried vial, add the aryl bromide, boronic ester, and finely milled K3PO4. Self-Validation: The K3PO4 must be milled to a fine powder; granular K3PO4 lacks the surface area required for anhydrous transmetalation, leading to stalled reactions.

-

Combination & Heating: Transfer the pre-catalyst solution to the reagent vial. Add the remaining 4 mL of anhydrous Dioxane. Seal with a Teflon-lined cap.

-

Reaction: Heat at 100 °C for 12–24 hours.

-

Quantitative NMR Validation: Post-reaction, add exactly 1.0 mmol of 1,3,5-trimethoxybenzene as an internal standard. Take a crude 1H-NMR aliquot. Self-Validation: Compare the integration of the internal standard against the product peaks to determine the crude NMR yield before purification, ensuring mass balance is accounted for.

-

Workup: Filter the crude mixture directly through a pad of Celite to remove the inorganic salts and palladium black, eluting with EtOAc. Concentrate and purify via silica gel chromatography.

Sources

- 1. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00919B [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

Application Note: Regio- and Chemoselective Friedel-Crafts Acylation of 4-(Benzyloxy)-2-bromo-1-chlorobenzene

Executive Summary

The synthesis of highly substituted acetophenones is a critical pathway in the development of active pharmaceutical ingredients (APIs), particularly for kinase inhibitors and targeted therapeutics. 4-(Benzyloxy)-2-bromo-1-chlorobenzene [1] is a valuable, polyhalogenated building block. However, subjecting this precursor to standard Friedel-Crafts acylation conditions presents two distinct challenges: regioselectivity (differentiating between multiple available aromatic protons) and chemoselectivity (preventing the cleavage of the sensitive benzyl ether protecting group).

This application note details a field-proven, chemoselective protocol utilizing Tin(IV) chloride ( SnCl4 ) as a mild Lewis acid to achieve high-yield acylation while preserving the benzyl ether, alongside a mechanistic rationale for the observed regioselectivity.

Mechanistic Causality & Reaction Design

Regioselectivity: Steric and Electronic Directing Effects

To predict the site of electrophilic aromatic substitution (EAS), we must evaluate the directing effects of the three existing substituents on the benzene ring:

-

-OBn (Position 4): Strongly activating, ortho/para directing.

-

-Cl (Position 1): Mildly deactivating, ortho/para directing.

-

-Br (Position 2): Mildly deactivating, ortho/para directing.

Because the benzyloxy (-OBn) group is the strongest electron-donating group via resonance, it dictates the regiochemistry [2]. The positions ortho to the -OBn group are C3 and C5 (the para position, C1, is blocked by chlorine).

-

Position 3 is flanked by the bulky bromine atom at C2 and the -OBn group at C4, creating severe steric hindrance.

-

Position 5 is adjacent only to the -OBn group and a hydrogen atom at C6, making it the kinetically and thermodynamically favored site for the bulky acylium ion attack.

Consequently, acylation occurs exclusively at C5, yielding 1-(2-(benzyloxy)-4-bromo-5-chlorophenyl)ethan-1-one (following IUPAC renumbering prioritizing the ketone).

Chemoselectivity: The Lewis Acid Dilemma

Standard Friedel-Crafts acylation relies on Aluminum chloride ( AlCl3 ) [3]. However, AlCl3 is a highly oxophilic, hard Lewis acid that readily coordinates with the oxygen of the benzyl ether. Under standard reaction conditions, this coordination leads to rapid O-debenzylation, yielding an undesired phenol byproduct.

To bypass this, we utilize Tin(IV) chloride ( SnCl4 ) . SnCl4 is a softer, milder Lewis acid. It is sufficiently Lewis acidic to abstract the chloride from acetyl chloride to generate the requisite resonance-stabilized acylium ion ( CH3C≡O+ ), but it lacks the harsh oxophilicity required to cleave benzyl ethers at ambient temperatures [4].

Chemoselective pathways in the Friedel-Crafts acylation of benzyl-protected substrates.

Quantitative Optimization Data

The selection of SnCl4 was validated through a catalyst screening matrix. The data below summarizes the yield and byproduct formation based on the Lewis acid employed.

| Lewis Acid | Equivalents | Temp (°C) | Conversion (%) | Desired C5-Ketone Yield (%) | O-Debenzylation (%) |

| AlCl3 | 1.2 | 0 to 25 | >99 | 12 | 85 |

| FeCl3 | 1.2 | 25 | 75 | 45 | 25 |

| ZnCl2 | 2.0 | 60 | 30 | 28 | <2 |

| SnCl4 | 1.2 | 0 to 25 | >95 | 88 | <2 |

Table 1: Catalyst screening for the acylation of 4-(Benzyloxy)-2-bromo-1-chlorobenzene with acetyl chloride in DCM (2 hours).

Standard Operating Protocol

Safety Warning: SnCl4 is a corrosive, fuming liquid. Acetyl chloride is highly reactive and lachrymatory. All operations must be conducted in a heavily ventilated fume hood using rigorously anhydrous conditions.

Reagents & Materials

-

Substrate: 4-(Benzyloxy)-2-bromo-1-chlorobenzene (1.0 eq, 10.0 mmol, 2.97 g)

-